4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene
Overview
Description
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, bromobenzene, undergoes nitration to introduce the nitro group. This is usually achieved by treating bromobenzene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.
Etherification: The nitro-substituted bromobenzene is then subjected to etherification. This involves reacting the compound with 2-methoxyethanol in the presence of a base such as potassium carbonate to introduce the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular targets, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure but with a fluorine atom instead of a nitro group.
4-Bromo-2-nitroanisole: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group.
Uniqueness
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a 2-methoxyethoxy group on the benzene ring
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMAYXLFPMODFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248106-15-1 | |
Record name | 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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